2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid
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Overview
Description
“2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C9H9N3O2S2 and a molecular weight of 255.32 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” is defined by its molecular formula C9H9N3O2S2 . For a detailed molecular structure, it’s recommended to refer to databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” include a molecular weight of 255.32 . For more detailed physical and chemical properties, it’s recommended to refer to databases like ChemSpider .Scientific Research Applications
Anticancer Activity : A study synthesized derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which showed significant anticancer activities in vitro against various cancer cell lines (Saad & Moustafa, 2011).
Synthesis and Reactions : Research on mercapto-3-phenyl-1,2,4-triazole has led to the development of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, showcasing the compound's versatility in synthetic chemistry (El-Sherief et al., 2011).
Synthesis of Heterocycles : The compound has been utilized in the synthesis of 5,6-dihydro-6- methyl-4H- thieno[2,3-b] thiopyrane-4-one-2-sulfonamide, demonstrating its application in the creation of complex heterocyclic structures (Wang Miao, 2007).
Enantiomeric Excess Determination : The optically active α-mercapto derivatives of various carboxylic acids, including the subject compound, have been synthesized, aiding in the study of enantiomeric excesses in chemical compounds (Strijtveen & Kellogg, 1987).
Solvent-free Synthesis : The compound has been involved in solvent-free synthesis of bismuth thiolates and carboxylates, indicating its potential in green chemistry applications (Andrews et al., 2002).
Antifungal Activity : Research has shown the compound's role in the synthesis of derivatives with potential fungitoxic properties, useful in agricultural chemistry (Yadav et al., 1994).
Antibacterial and Antifungal Activities : The compound has been used in synthesizing 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives with notable antibacterial and antifungal activities (Ozkirimli et al., 2009).
Antitumor Activity : It serves as a precursor in the formation of novel-fused and spiro heterocycles with evaluated antitumor activities (Abou-Elmagd & Hashem, 2016).
Mechanism of Action
properties
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPVWYULUALKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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